molecular formula C14H14F2N4O B7631592 N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide

N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide

Número de catálogo B7631592
Peso molecular: 292.28 g/mol
Clave InChI: XQYJLZVTCKLMFD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide, also known as DFP-10917, is a small molecule inhibitor that has shown potential in the treatment of cancer. It was first synthesized in 2011 by researchers at the University of Dundee in Scotland. Since then, it has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, and potential applications in cancer therapy.

Mecanismo De Acción

N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide works by inhibiting the activity of a protein called MTH1, which is involved in DNA repair. Cancer cells rely on MTH1 to repair DNA damage caused by chemotherapy and radiation therapy, making it a promising target for cancer therapy. By inhibiting MTH1, N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide prevents cancer cells from repairing DNA damage, leading to their death.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide has been shown to have minimal toxicity in healthy cells, making it a promising candidate for cancer therapy. It has also been found to be well-tolerated in animal models, with no significant adverse effects. In addition, N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide has been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide is its high potency, which allows for lower doses to be used in experiments. This reduces the risk of toxicity and makes it easier to study the compound in vitro and in vivo. However, one limitation of N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

There are several future directions for research on N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide. One area of interest is its potential use in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another area of research is the development of more potent and selective inhibitors of MTH1, which could lead to more effective cancer treatments. Finally, further studies are needed to determine the safety and efficacy of N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide in clinical trials, with the ultimate goal of developing a new cancer therapy.

Métodos De Síntesis

The synthesis of N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide involves a multi-step process that begins with the reaction of 3,5-difluoroaniline with 2-bromoacetophenone. The resulting product is then treated with methyl-6-methylpyrazin-2-amine to yield the final compound. The synthesis has been optimized for high yields and purity, making it suitable for large-scale production.

Aplicaciones Científicas De Investigación

N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide has been the subject of several scientific studies, which have investigated its potential applications in cancer therapy. One study found that N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide was effective in inhibiting the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Another study showed that N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide was able to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed.

Propiedades

IUPAC Name

N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O/c1-9-6-17-7-13(18-9)20(2)8-14(21)19-12-4-10(15)3-11(16)5-12/h3-7H,8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYJLZVTCKLMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N(C)CC(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.